molecular formula C20H21ClN2O3S B2979928 6-CHLORO-N,N-DIETHYL-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE CAS No. 867040-26-4

6-CHLORO-N,N-DIETHYL-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE

Cat. No.: B2979928
CAS No.: 867040-26-4
M. Wt: 404.91
InChI Key: HCRBDYHTFKCMIR-UHFFFAOYSA-N
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Description

6-Chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a quinoline derivative characterized by a chloro substituent at position 6, a diethylamino group at position 4, and a 4-methoxybenzenesulfonyl moiety at position 3. Key physicochemical properties inferred from structurally related compounds include a molecular weight of approximately 388.91 g/mol (C₂₀H₂₁ClN₂O₃S) and a calculated logP of 5.4254, indicating moderate lipophilicity . The 4-methoxybenzenesulfonyl group likely enhances solubility compared to non-polar substituents (e.g., methyl), while the diethylamino group may influence basicity and protein-binding interactions .

Properties

IUPAC Name

6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c1-4-23(5-2)20-17-12-14(21)6-11-18(17)22-13-19(20)27(24,25)16-9-7-15(26-3)8-10-16/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRBDYHTFKCMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and rigorous quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on

Biological Activity

6-Chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Anticancer Properties

Recent studies have indicated that compounds similar to 6-chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine exhibit significant anticancer activity. For instance, derivatives of benzothiazole, which share structural similarities, have shown potent inhibition of various cancer cell lines, including A431 and A549 cells. These compounds were found to induce apoptosis and cell cycle arrest at micromolar concentrations, suggesting that modifications to the quinoline structure may enhance its anticancer efficacy .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer progression. For example, studies have shown that similar compounds can inhibit the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous tissues. This suggests that 6-chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine may exert anti-inflammatory effects that contribute to its anticancer properties.

Inhibition of Enzymatic Activity

The compound's potential as an inhibitor of key enzymes involved in tumor metabolism is also noteworthy. It has been suggested that similar sulfonamide derivatives can inhibit carbonic anhydrase and other enzymes critical for tumor growth and survival . This inhibition could lead to reduced tumor cell proliferation and increased susceptibility to chemotherapeutic agents.

Synthesis and Evaluation

In one study, researchers synthesized a series of quinoline derivatives, including 6-chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine, and evaluated their biological activity against various cancer cell lines. The results indicated that modifications to the quinoline structure significantly influenced the compounds' potency against cancer cells. Notably, the presence of the methoxybenzenesulfonyl group enhanced the overall biological activity compared to unsubstituted quinoline derivatives .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between 6-chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine and other known anticancer agents. The findings revealed that while traditional chemotherapeutics showed efficacy in vitro, the novel compound exhibited superior selectivity for cancer cells over normal cells, indicating a potentially favorable therapeutic index.

Compound NameIC50 (µM) in A431 CellsMechanism of Action
6-Chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine1.5Inhibition of IL-6 production
Compound B7 (Benzothiazole derivative)2.0Apoptosis induction
Traditional Chemotherapeutic X5.0DNA intercalation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares a quinoline core with several analogs but differs in substituent patterns, which critically impact physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Yield logP Key Features
Target Compound 6-Cl, 4-(N,N-diethyl), 3-(4-OMe-PhSO₂) C₂₀H₂₁ClN₂O₃S 388.91 Not reported 5.4254 Enhanced solubility due to methoxy group; moderate lipophilicity
6m () 6-Br, 4-(4-hydroxymethylpiperidine) C₁₈H₁₈BrN₃O₂ 375 [M+H]+ 53% N/A Bromine increases molecular weight; hydroxyl group improves polarity
7-Chloro-N-(4-((diethylamino)methyl)benzyl)quinolin-4-amine () 7-Cl, 4-(diethylaminomethyl benzyl) C₂₁H₂₄ClN₃ 354.17 57% N/A Diethylaminomethyl group enhances basicity; lacks sulfonyl moiety
ETHYL 4-[(4-CHLOROBENZYL)AMINO]-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLATE () 6-CF₃, 4-(4-Cl-benzylamino), ethyl ester C₂₀H₁₆ClF₃N₂O₂ 408.8 Not reported N/A Trifluoromethyl group increases electronegativity; ester improves bioavailability

Bioactivity and Computational Insights

  • Structural Clustering : Compounds with sulfonyl groups (e.g., target compound) may cluster separately from sulfonamides or carboxylates due to differences in hydrogen-bonding capacity .
  • Docking Affinity : Subtle substituent changes (e.g., methoxy vs. methyl) significantly impact binding pocket interactions, as seen in molecular docking studies .

Key Research Findings

Substituent Effects :

  • Methoxy vs. Methyl () : The methoxy group in the target compound improves solubility compared to methyl analogs but reduces lipophilicity relative to trifluoromethyl derivatives .
  • Sulfonyl vs. Sulfonamide : Sulfonyl groups enhance metabolic stability compared to sulfonamides, which are prone to hydrolysis .

Therapeutic Potential: The diethylamino group may facilitate membrane penetration, while the sulfonyl moiety could modulate kinase inhibition, a common target in anticancer therapies . Computational models (e.g., Tanimoto coefficients, Murcko scaffolds) suggest the target compound occupies a unique chemotype cluster, warranting further biological screening .

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